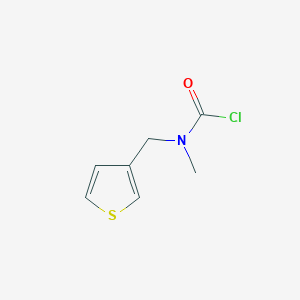
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is a chemical compound with the molecular formula C7H8ClNOS It is a derivative of carbamoyl chloride, featuring a thiophene ring substituted at the 3-position with a methyl group and a carbamoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride typically involves the reaction of N-methylthiophen-3-ylmethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride product. The general reaction scheme is as follows:
N-methylthiophen-3-ylmethylamine+Phosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle this highly toxic reagent.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methylthiophen-3-ylmethylamine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts such as palladium and nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve reactants and control reaction conditions.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate or urea linkages with amines and other nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(thiophen-2-ylmethyl)carbamoylchloride
- N-methyl-N-(furan-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
Uniqueness
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.
Eigenschaften
Molekularformel |
C7H8ClNOS |
|---|---|
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
N-methyl-N-(thiophen-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9(7(8)10)4-6-2-3-11-5-6/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
RNHBNZABEGLRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CSC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


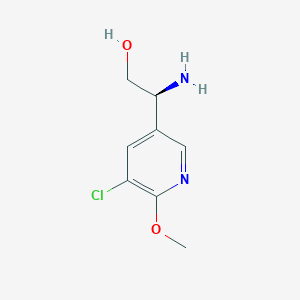
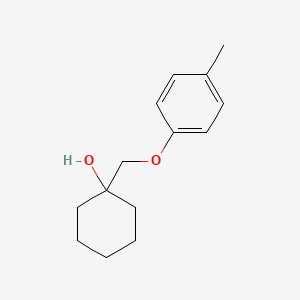
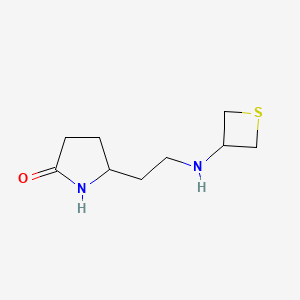


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
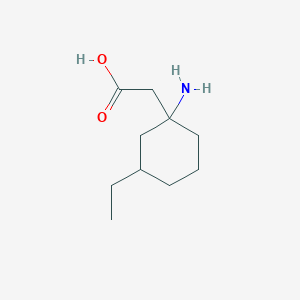
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
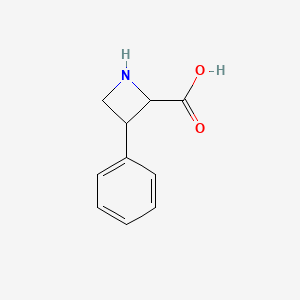
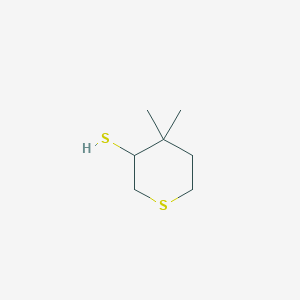
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
